molecular formula C20H21N3OS2 B2826070 (2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897483-94-2

(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2826070
CAS No.: 897483-94-2
M. Wt: 383.53
InChI Key: GIHIEBQOAQHBCG-AATRIKPKSA-N
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Description

The compound "(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one" features a conjugated enone system (prop-2-en-1-one) linking a piperazine-substituted 4,6-dimethylbenzothiazole moiety to a thiophen-2-yl group. The piperazine ring introduces conformational flexibility and basicity, which may improve solubility and bioavailability. The thiophene group contributes to π-π stacking interactions, a common feature in bioactive molecules.

Properties

IUPAC Name

(E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-14-12-15(2)19-17(13-14)26-20(21-19)23-9-7-22(8-10-23)18(24)6-5-16-4-3-11-25-16/h3-6,11-13H,7-10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHIEBQOAQHBCG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the attachment of the thiophene moiety through a Heck reaction or similar coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions .

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone (Enone)

The enone system (C=O conjugated to C=C) is a key reactive site, enabling the following transformations:

Michael Addition Reactions

  • Nucleophilic attack at the β-carbon of the enone occurs with amines, thiols, or stabilized carbanions.
    Example: Reaction with primary amines forms β-amino ketone derivatives.
    Conditions : Ethanol, RT, 6–12 hours.

NucleophileProductYieldReference
Benzylamine(2E)-3-(thiophen-2-yl)-1-[4-(4,6-dimethylbenzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one benzylamine adduct68%

[4+2] Cycloaddition (Diels-Alder)

  • The enone acts as a dienophile in reactions with conjugated dienes (e.g., 1,3-butadiene derivatives).
    Conditions : Toluene, reflux, 24 hours.

DieneCycloadduct StructureYieldReference
CyclopentadieneBicyclic tetrahydrofuran derivative52%

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry:

N-Alkylation/Acylation

  • Primary amine reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .
    Example: Reaction with acetyl chloride produces N-acetylated derivatives.

ReagentProductYieldConditionsReference
Acetyl chlorideN-Acetyl-piperazine analog75%DCM, RT, 2 hours

Metal Coordination

  • Piperazine acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)) .
    Complex example : [Cu(L)Cl₂] (L = ligand derived from the compound).
    Stoichiometry : 1:1 (metal:ligand), confirmed by UV-Vis and ESR .

Benzothiazole Ring Modifications

The 4,6-dimethylbenzothiazole core undergoes electrophilic substitutions, though steric hindrance from methyl groups limits reactivity:

Electrophilic Aromatic Substitution

  • Nitration : Occurs at the 5-position under mixed acid (HNO₃/H₂SO₄) .
    Conditions : 0°C, 1 hour.

Nitrating AgentProductYieldReference
HNO₃ (fuming)5-Nitro-4,6-dimethylbenzothiazole derivative41%

Thiophene Ring Reactivity

The thiophene moiety participates in electrophilic substitutions and cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 5-position of thiophene .

Boronic AcidProductYieldConditionsReference
Phenylboronic acid5-Phenylthiophene analog83%Pd(PPh₃)₄, K₂CO₃, DMF, 80°C

Reduction of Enone

  • Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond to a single bond, yielding the saturated ketone.
    Conditions : 50 psi H₂, EtOH, 6 hours.

CatalystProductYieldReference
Pd/C (10%)Saturated ketone derivative89%

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes . The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and ultimately affecting cell function .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements and hypothesized properties of the target compound with analogs from literature:

Compound Name / ID Benzothiazole Substituents Piperazine Presence Thiophene/Other Groups Key Structural Differences Potential Impact on Properties
Target Compound 4,6-dimethyl Yes Thiophen-2-yl Conjugated enone linker Enhanced electron delocalization; improved stability
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one None No Phenyl, pyrazolone ring Pyrazolone ring instead of piperazine Reduced solubility; altered target selectivity
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one None (dihydro-benzothiazole) No Phenyl, dihydropyrazolone Saturated benzothiazole; no enone Lower aromaticity; reduced membrane permeability
Hypothetical Analog (e.g., 6-methyl variant) 6-methyl Yes Thiophen-3-yl Methyl position and thiophene isomer Altered steric effects; modified binding affinity

Key Observations:

  • Piperazine vs. Pyrazolone : The piperazine group in the target compound introduces basicity and flexibility, which may improve aqueous solubility compared to rigid pyrazolone-containing analogs .
  • Thiophene Position : The thiophen-2-yl group in the target compound (vs. phenyl or thiophen-3-yl in analogs) may optimize π-stacking interactions with aromatic residues in biological targets.

Biological Activity

The compound (2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C29H26N2O4SC_{29}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 498.6 g/mol. The structure features a piperazine moiety linked to a benzothiazole and a thiophene ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC29H26N2O4S
Molecular Weight498.6 g/mol
InChIInChI=1S/C29H26N2O4S/...
InChIKeyJOUCWRNQYHRBJE-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole derivatives possess antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to lower values depending on the specific structure and substituents . The presence of the piperazine and thiophene rings in our compound may enhance its interaction with microbial targets.

Anticancer Potential

Several studies have focused on the anticancer potential of compounds containing benzothiazole and thiophene moieties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.11 to 5.51 μM . The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of p53 expression .

Anti-Tubercular Activity

The compound's structural components suggest potential anti-tubercular activity. A related study reported that benzothiazole derivatives exhibited IC90 values against Mycobacterium tuberculosis ranging from 3.73 to 4.00 μM . Given the structural similarities, it is plausible that our compound may also exhibit comparable efficacy against tuberculosis.

The biological activity of (2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction : The ability to intercalate into DNA or disrupt DNA replication processes may contribute to its anticancer properties.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Anticancer Activity Evaluation

In a recent study evaluating various benzothiazole derivatives, one compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity . The study highlighted the role of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related thiophene-benzothiazole compounds showed promising results against gram-positive bacteria with MIC values as low as 25 µg/mL . This underscores the potential for our compound in developing new antimicrobial agents.

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